Cas no 2213-17-4 (4’-Hydroxyechinenone)

4’-Hydroxyechinenone 化学的及び物理的性質
名前と識別子
-
- (+-)-4'-hydroxy-beta,beta-caroten-4-one
- (+-)-4'-Hydroxy-beta,beta-carotin-4-on
- 4'-hydroxy-beta,beta-caroten-4-one
- 4'-hydroxy-echinenone
- 4'-hydroxyechinenone
- 4-Hydroxy-4'-keto-beta-carotin
- 4-Keto-4'-hydroxy-β-carotene
- 4-Oxo-4'-hydroxy-beta-carotin
- 4-Keto-4'-hydroxy-beta-carotene
- 4-Hydroxy-4'-keto-beta-carotene
- 4’-Hydroxyechinenone
-
- インチ: InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,37,41H,25-28H2,1-10H3
- InChIKey: RONAGRFBGGXGHB-UHFFFAOYSA-N
- ほほえんだ: C/C(/C=C/C=C(/C)\C=C\C1=C(C)C(O)CCC1(C)C)=C\C=C/C=C(\C)/C=C/C=C(C)/C=C\C1=C(C)C(=O)CCC1(C)C |c:9,28,33,t:28|
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 42
- 疎水性パラメータ計算基準値(XlogP): 10.731
4’-Hydroxyechinenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H939795-1mg |
4’-Hydroxyechinenone |
2213-17-4 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | H939795-10mg |
4’-Hydroxyechinenone |
2213-17-4 | 10mg |
$1499.00 | 2023-05-18 |
4’-Hydroxyechinenone 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
4’-Hydroxyechinenoneに関する追加情報
4’-Hydroxyechinenone (CAS No 2213-17-4): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
4’-Hydroxyechinenone, chemically identified by the CAS number 2213-17-4, is a naturally occurring flavonoid derivative with a rich history in traditional medicine and growing interest in modern pharmacology. This compound, also known as skimmianin, is primarily extracted from the roots of Stephania tetrandra and has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
The molecular structure of 4’-Hydroxyechinenone features a benzopyranone core, which is a common scaffold in many bioactive natural products. Its chemical formula, C₁₆H₁₂O₃, reflects its composition of carbon, hydrogen, and oxygen atoms, arranged in a way that contributes to its unique pharmacological properties. The presence of multiple hydroxyl groups and a double bond makes it a versatile molecule capable of engaging with various biological targets.
In recent years, research on 4’-Hydroxyechinenone has expanded significantly, driven by its demonstrated potential in multiple therapeutic areas. One of the most promising applications is in the field of anti-inflammatory agents. Studies have shown that 4’-Hydroxyechinenone can modulate inflammatory pathways by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. This mechanism suggests its utility in developing treatments for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The antioxidant properties of 4’-Hydroxyechinenone are another area of active investigation. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in various pathological conditions such as neurodegenerative diseases and cancer. Preclinical studies have demonstrated that 4’-Hydroxyechinenone can scavenge ROS and protect cells from oxidative damage. This protective effect has led to exploration of its role in neuroprotection, particularly in conditions like Alzheimer's disease and Parkinson's disease.
Beyond its anti-inflammatory and antioxidant activities, 4’-Hydroxyechinenone has shown potential in anticancer research. Its ability to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells makes it an attractive candidate for oncology applications. Mechanistic studies have revealed that it can activate stress signaling pathways such as the intrinsic mitochondrial pathway, leading to the demise of tumor cells. Additionally, its interaction with microtubule dynamics suggests a possible role in inhibiting cancer cell proliferation.
The pharmacokinetic profile of 4’-Hydroxyechinenone is also an important consideration for its therapeutic development. Research indicates that it exhibits moderate solubility in water and lipids, facilitating its absorption across biological membranes. However, its metabolic stability remains a challenge, with rapid degradation by cytochrome P450 enzymes limiting its bioavailability. Efforts are underway to modify its structure to enhance stability while preserving biological activity.
In conclusion, 4’-Hydroxyechinenone (CAS No 2213-17-4) represents a fascinating compound with multifaceted biological activities. Its potential as an anti-inflammatory agent, antioxidant, and anticancer drug underscores its importance in medicinal chemistry. As research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties, this natural product may emerge as a valuable therapeutic agent in the future.
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